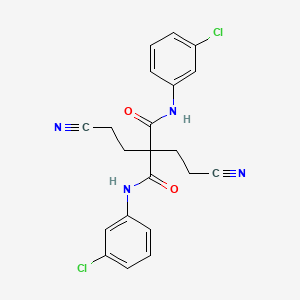
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two 3-chlorophenyl groups and two cyanoethyl groups attached to a propanediamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and acrylonitrile.
Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with acrylonitrile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the propanediamide core.
Final Product Formation: The final step involves the attachment of the cyanoethyl groups to the propanediamide core, resulting in the formation of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups may play a role in binding to these targets, while the chlorophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~3~-Bis(3-fluorophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-bromophenyl)-2,2-bis(2-cyanoethyl)propanediamide
- N~1~,N~3~-Bis(3-methylphenyl)-2,2-bis(2-cyanoethyl)propanediamide
Uniqueness
N~1~,N~3~-Bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide is unique due to the presence of 3-chlorophenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific reactivity patterns, and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
5199-61-1 |
|---|---|
Formule moléculaire |
C21H18Cl2N4O2 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
N,N'-bis(3-chlorophenyl)-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-5-1-7-17(13-15)26-19(28)21(9-3-11-24,10-4-12-25)20(29)27-18-8-2-6-16(23)14-18/h1-2,5-8,13-14H,3-4,9-10H2,(H,26,28)(H,27,29) |
Clé InChI |
KUUFPSQVTGOQSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)


![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
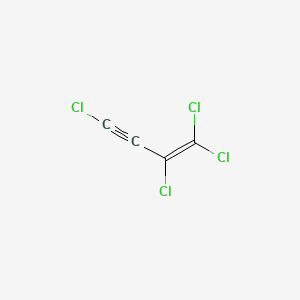

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
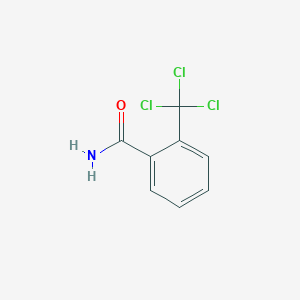
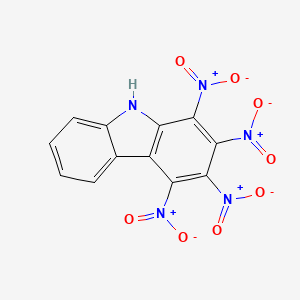
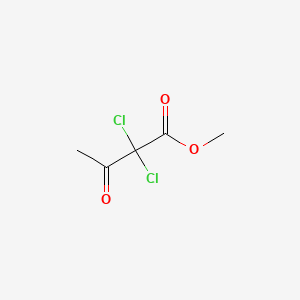
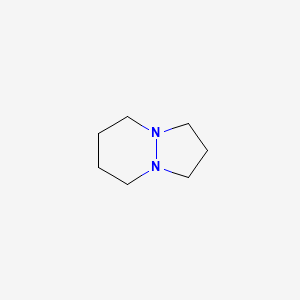

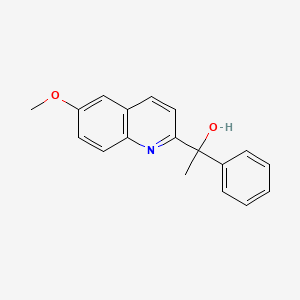
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
